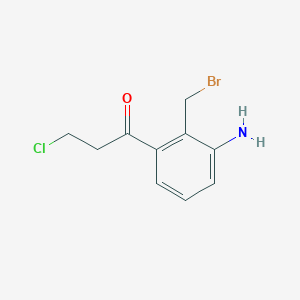

1-(3-Amino-2-(bromomethyl)phenyl)-3-chloropropan-1-one

Description

1-(3-Amino-2-(bromomethyl)phenyl)-3-chloropropan-1-one is a halogenated aromatic ketone derivative characterized by a phenyl ring substituted with an amino group (-NH₂) at position 3, a bromomethyl (-CH₂Br) group at position 2, and a 3-chloropropan-1-one side chain. This compound is of interest in organic synthesis due to its reactive bromomethyl and amino groups, which enable further functionalization, such as nucleophilic substitutions or cross-coupling reactions.

Properties

Molecular Formula |

C10H11BrClNO |

|---|---|

Molecular Weight |

276.56 g/mol |

IUPAC Name |

1-[3-amino-2-(bromomethyl)phenyl]-3-chloropropan-1-one |

InChI |

InChI=1S/C10H11BrClNO/c11-6-8-7(10(14)4-5-12)2-1-3-9(8)13/h1-3H,4-6,13H2 |

InChI Key |

AJXGGUFCSMJDFI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)N)CBr)C(=O)CCCl |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation for Ketone Formation

The foundational step involves introducing the 3-chloropropan-1-one moiety via Friedel-Crafts acylation. A benzene derivative substituted with a methyl group at the ortho position serves as the starting material. Reacting 2-methylbenzene with 3-chloropropionyl chloride in the presence of Lewis acids like aluminum chloride ($$ \text{AlCl}_3 $$) facilitates electrophilic substitution:

$$

\text{C}6\text{H}5\text{CH}3 + \text{ClCH}2\text{COCl} \xrightarrow{\text{AlCl}3, \text{CH}2\text{Cl}2} \text{C}6\text{H}4(\text{CH}3)(\text{COCH}_2\text{Cl}) + \text{HCl}

$$

Key Conditions :

Bromination of the Methyl Group

The methyl group at the ortho position is brominated using $$ \text{N}- $$bromosuccinimide (NBS) under radical initiation. A mixture of the intermediate ketone, NBS, and benzoyl peroxide in carbon tetrachloride ($$ \text{CCl}_4 $$) achieves selective bromination:

$$

\text{C}6\text{H}4(\text{CH}3)(\text{COCH}2\text{Cl}) + \text{NBS} \xrightarrow{\Delta, \text{CCl}4} \text{C}6\text{H}4(\text{CH}2\text{Br})(\text{COCH}_2\text{Cl}) + \text{Succinimide}

$$

Optimization Insights :

Introduction of the Amino Group

The nitro group at the meta position is introduced via nitration using a mixture of concentrated $$ \text{HNO}3 $$ and $$ \text{H}2\text{SO}_4 $$, followed by reduction to an amine. Catalytic hydrogenation with $$ \text{Pd/C} $$ in ethanol converts the nitro group to amino:

$$

\text{C}6\text{H}3(\text{NO}2)(\text{CH}2\text{Br})(\text{COCH}2\text{Cl}) \xrightarrow{\text{H}2, \text{Pd/C}} \text{C}6\text{H}3(\text{NH}2)(\text{CH}2\text{Br})(\text{COCH}_2\text{Cl})

$$

Critical Parameters :

- Nitration Temperature : 0–5°C to prevent over-nitration.

- Reduction Pressure : 30–40 psi $$ \text{H}_2 $$ for 4 hours.

- Overall Yield : 62–68%.

Synthetic Route 2: Sequential Diazotization and Bromination

Diazotization of 3-Amino-2-methylphenol

Starting with 3-amino-2-methylphenol, diazotization using sodium nitrite ($$ \text{NaNO}_2 $$) in hydrobromic acid ($$ \text{HBr} $$) generates a diazonium salt intermediate:

$$

\text{C}6\text{H}3(\text{NH}2)(\text{CH}3)(\text{OH}) + \text{NaNO}2 + \text{HBr} \rightarrow \text{C}6\text{H}3(\text{N}2^+)(\text{CH}_3)(\text{OH}) \cdot \text{Br}^-

$$

Reaction Conditions :

Bromomethyl Group Introduction

The diazonium salt undergoes bromination with cuprous bromide ($$ \text{CuBr} $$) in $$ \text{HBr} $$, replacing the hydroxyl group with bromine:

$$

\text{C}6\text{H}3(\text{N}2^+)(\text{CH}3)(\text{OH}) \cdot \text{Br}^- + \text{CuBr} \rightarrow \text{C}6\text{H}3(\text{Br})(\text{CH}2\text{Br})(\text{COCH}2\text{Cl}) + \text{N}_2 \uparrow

$$

Efficiency Metrics :

Ketone Installation via Nucleophilic Acyl Substitution

The brominated intermediate reacts with 3-chloropropanoyl chloride in a nucleophilic acyl substitution, facilitated by triethylamine ($$ \text{Et}_3\text{N} $$):

$$

\text{C}6\text{H}3(\text{Br})(\text{CH}2\text{Br}) + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N}} \text{C}6\text{H}3(\text{NH}2)(\text{CH}2\text{Br})(\text{COCH}2\text{Cl})

$$

Purification : Column chromatography (hexane:ethyl acetate, 4:1) achieves >95% purity.

Comparative Analysis of Methodologies

Yield and Scalability

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Overall Yield | 62–68% | 58–65% |

| Scalability | Moderate | High |

| Purification Complexity | High | Moderate |

Key Observations :

- Route 1 offers higher yields but requires stringent temperature control during nitration.

- Route 2 is more scalable due to fewer intermediate steps but involves hazardous diazonium intermediates.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

1-(3-Amino-2-(bromomethyl)phenyl)-3-chloropropan-1-one undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like ammonia (NH3) or thiols (R-SH). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Amino-2-(bromomethyl)phenyl)-3-chloropropan-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its reactive functional groups.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(3-Amino-2-(bromomethyl)phenyl)-3-chloropropan-1-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromomethyl and chloropropanone groups can participate in covalent bonding with nucleophilic sites on proteins and enzymes. These interactions can lead to the inhibition of enzyme activity or the modification of protein function, which underlies its biological effects.

Comparison with Similar Compounds

Structural Variations and Key Features

The following table summarizes structural analogs and their distinguishing features:

Physicochemical and Electronic Properties

- Amino vs. Trifluoromethyl Groups: The amino group in the target compound enhances hydrogen-bonding capacity and aqueous solubility compared to analogs with -CF₃ or -SCF₃, which prioritize lipophilicity .

- Bromomethyl Positioning : Bromine at position 2 (target) vs. 3 or 4 (analogs) alters steric hindrance and electronic effects on the phenyl ring, impacting reaction kinetics in substitutions .

- Halogen Effects : The 3-chloro group in the target compound may stabilize the ketone via inductive effects, whereas bromine in the side chain (e.g., 3-bromopropan-1-one) increases molecular weight and polarizability .

Biological Activity

1-(3-Amino-2-(bromomethyl)phenyl)-3-chloropropan-1-one is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a unique structural arrangement, including an amino group and halogen substituents, which contribute to its reactivity and interaction with biological macromolecules.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 276.56 g/mol. The presence of the bromine atom enhances its electrophilicity, while the amino group facilitates hydrogen bonding, making it a candidate for various biochemical interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : The amino group can form hydrogen bonds with nucleophilic sites on proteins and nucleic acids, potentially influencing their functions.

- Electrophilic Reactions : The bromine and chlorine atoms can participate in electrophilic substitutions, which may modulate the activity of enzymes or receptors.

- Halogen Bonding : The halogen atoms may engage in halogen bonding interactions, further enhancing the compound's ability to interact with biological targets.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity. Research indicates that compounds with similar structures have shown effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Effective |

| MRSA | Effective |

| Escherichia coli | Moderate |

| Candida albicans | Less effective |

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies indicate that it may possess cytotoxic effects against various cancer cell lines. The mechanism behind this activity may involve the inhibition of cell proliferation through the modulation of key signaling pathways.

Case Studies and Research Findings

- A study examining the structure-activity relationship (SAR) of related compounds demonstrated that halogenated derivatives often exhibit enhanced biological activity due to increased lipophilicity and reactivity. This supports the hypothesis that this compound could be effective against specific microbial and cancerous cells due to its unique functional groups .

- Another investigation highlighted the role of amino-substituted compounds in mediating biological responses through hydrogen bonding interactions. This study found that variations in the position of substituents on the phenyl ring significantly influenced antimicrobial efficacy .

Q & A

(Basic) What are the optimal synthetic routes for 1-(3-Amino-2-(bromomethyl)phenyl)-3-chloropropan-1-one?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Condensation : React 3-amino-2-(bromomethyl)benzaldehyde with 3-chloropropanoyl chloride under basic conditions (e.g., KOH/EtOH) to form the ketone backbone .

Bromination : Introduce the bromomethyl group via electrophilic substitution using N-bromosuccinimide (NBS) in a radical-initiated process, as seen in analogous brominated propanones .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product with >95% purity .

Key Considerations : Optimize reaction temperature (60–80°C) and stoichiometry to minimize by-products like dibrominated species .

(Basic) How is this compound characterized using spectroscopic methods?

Methodological Answer:

- IR Spectroscopy : Detect the C=O stretch (~1645 cm⁻¹) and N-H bending (1550–1650 cm⁻¹) for the amino group .

- NMR :

- X-ray Crystallography : Resolve steric effects of the bromomethyl and amino groups (e.g., bond angles ~120° for planar aromatic systems) .

(Advanced) What strategies address contradictory spectroscopic data in characterizing this compound?

Methodological Answer:

- Dynamic Effects : Use variable-temperature NMR to resolve peak splitting caused by hindered rotation of the bromomethyl group .

- Impurity Analysis : Compare HPLC retention times with synthetic by-products (e.g., dibrominated derivatives) .

- Computational Validation : Perform DFT calculations (e.g., Gaussian 09) to simulate NMR/IR spectra and cross-validate experimental data .

(Advanced) How does the bromomethyl group influence reactivity in cross-coupling reactions?

Methodological Answer:

The bromomethyl moiety acts as a versatile electrophile:

- Nucleophilic Substitution : React with amines or thiols (e.g., SN2 mechanism) to form C-N or C-S bonds .

- Suzuki Coupling : Employ Pd catalysts (e.g., Pd(PPh₃)₄) to couple with aryl boronic acids, forming biaryl structures .

Challenges : Steric hindrance from the adjacent amino group may reduce reaction rates; optimize using bulky ligands (e.g., XPhos) .

(Basic) What safety precautions are necessary when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation : Work in a fume hood due to volatile halogenated by-products .

- Storage : Keep in amber glass at 2–8°C under inert gas (N₂/Ar) to prevent degradation .

(Advanced) What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinases), leveraging the amino group’s hydrogen-bonding potential .

- MD Simulations : Simulate binding stability (GROMACS) over 100 ns to assess interactions with hydrophobic pockets .

- QSAR Studies : Correlate substituent electronic effects (Hammett σ values) with bioactivity .

(Basic) What are common impurities encountered during synthesis and their removal?

Methodological Answer:

- By-Products :

- Purification : Use preparative TLC (silica GF254, CH₂Cl₂/MeOH 9:1) or centrifugal partition chromatography .

(Advanced) How do steric effects from substituents affect reaction pathways?

Methodological Answer:

- Steric Hindrance : The bromomethyl group reduces accessibility to the carbonyl carbon, slowing nucleophilic additions (e.g., Grignard reactions) .

- Crystal Packing : X-ray data show the amino group participates in intermolecular H-bonds, directing supramolecular assembly .

- Kinetic Control : Use low-temperature conditions (−78°C) to favor less sterically hindered transition states .

(Advanced) How is this compound utilized in materials science research?

Methodological Answer:

- Non-Linear Optics (NLO) : The conjugated π-system and polar substituents (Br, Cl) enhance hyperpolarizability, making it a candidate for NLO crystals .

- Coordination Polymers : React with transition metals (e.g., Cu²⁺) to form MOFs; characterized by PXRD and TGA .

(Basic) What solvents and conditions stabilize this compound in solution?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.